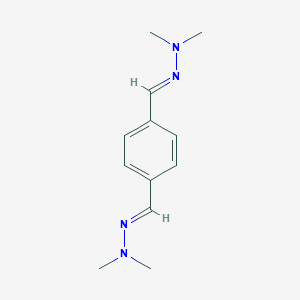
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-2-(morpholin-4-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-2-(morpholin-4-yl)ethanamine, also known as CEM-102, is a novel antibiotic that has been developed to combat resistant bacterial infections. It belongs to the family of tetracycline antibiotics and has shown promising results in preclinical studies.
作用機序
The mechanism of action of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-2-(morpholin-4-yl)ethanamine involves the inhibition of bacterial protein synthesis by binding to the 30S subunit of the ribosome. It has been shown to have a similar mechanism of action to tetracyclines, but with improved activity against resistant strains of bacteria.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is well-tolerated in animal studies. It has a good pharmacokinetic profile, with high bioavailability and a long half-life. It has also been shown to have good tissue penetration, which is important for the treatment of bacterial infections.
実験室実験の利点と制限
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-2-(morpholin-4-yl)ethanamine has several advantages for lab experiments, including its potent antibacterial activity, low toxicity, and good pharmacokinetic profile. However, its limitations include the need for further studies to determine its efficacy in clinical trials and its potential for resistance development.
将来の方向性
There are several future directions for the development of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-2-(morpholin-4-yl)ethanamine. These include the optimization of the synthesis method to improve yield and reduce costs, the investigation of its efficacy in clinical trials, and the development of combination therapies to prevent resistance development. Additionally, further studies are needed to determine its safety and efficacy in different patient populations, such as children and pregnant women.
Conclusion:
In conclusion, this compound is a promising antibiotic that has shown potent activity against resistant strains of bacteria. Its low toxicity, good pharmacokinetic profile, and tissue penetration make it a promising candidate for the treatment of bacterial infections. However, further studies are needed to determine its efficacy in clinical trials and its potential for resistance development.
合成法
The synthesis of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-2-(morpholin-4-yl)ethanamine involves the reaction of 5-chloro-2-ethoxy-3-methoxybenzaldehyde with morpholine in the presence of sodium triacetoxyborohydride. The resulting intermediate is then reacted with 2-bromoethylamine hydrobromide to yield this compound. The synthesis process is relatively simple and can be carried out in a few steps with high yield.
科学的研究の応用
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-2-(morpholin-4-yl)ethanamine has been extensively studied for its antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. In vitro studies have shown that this compound has potent activity against resistant strains of Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis. It has also been shown to be effective against Mycobacterium tuberculosis, which is a major cause of tuberculosis.
特性
分子式 |
C16H25ClN2O3 |
|---|---|
分子量 |
328.83 g/mol |
IUPAC名 |
N-[(5-chloro-2-ethoxy-3-methoxyphenyl)methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C16H25ClN2O3/c1-3-22-16-13(10-14(17)11-15(16)20-2)12-18-4-5-19-6-8-21-9-7-19/h10-11,18H,3-9,12H2,1-2H3 |
InChIキー |
YTCPAPUGEUBIEC-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1CNCCN2CCOCC2)Cl)OC |
正規SMILES |
CCOC1=C(C=C(C=C1OC)Cl)CNCCN2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4-[(2,4-dichlorobenzoyl)amino]benzoate](/img/structure/B271516.png)
![ethyl 5-hydroxy-1-(2-hydroxyethyl)-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B271517.png)
![2-[2-(3,4-Dimethoxyphenyl)vinyl]-1-methylquinolinium](/img/structure/B271518.png)
![2-[2-(2,5-Dimethoxyphenyl)vinyl]quinoline](/img/structure/B271520.png)



![1-({4-[4-(1-Piperidinylsulfonyl)benzyl]phenyl}sulfonyl)piperidine](/img/structure/B271527.png)




![4-{4-[(diethylamino)sulfonyl]benzyl}-N,N-diethylbenzenesulfonamide](/img/structure/B271535.png)
